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molecular formula C4H4N2O B053337 1H-pyrazole-4-carbaldehyde CAS No. 35344-95-7

1H-pyrazole-4-carbaldehyde

Cat. No. B053337
M. Wt: 96.09 g/mol
InChI Key: LRGBDJBDJXZTTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08202873B2

Procedure details

Add 1H-pyrazole-4-carbaldehyde (0.200 g, 2.08 mmol) to a suspension of sodium hydride (0.092 g, 2.29 mmol) in DMF (3 mL) at 0° C. Stir for 20 min. at 0° C. Add a solution of 1-(bromomethyl)cyclopropane (0.295 g, 2.18 mmol) in DMF (4 mL) dropwise to the reaction mixture. Stir reaction to ambient temperature for 18 hr. Quench with aqueous saturated sodium bicarbonate solution and add ethyl acetate. Separate organic layer. Extract aqueous layer twice with ethyl acetate, dry combined organics (magnesium sulfate), filter, concentrate and purify (silica gel chromatography, eluting with 0:100 to 60:40 ethyl acetate:hexanes) to give the title preparation (175 mg, 56%). GC-MS: m/z=150 [M+].
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
0.092 g
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
solvent
Reaction Step Two
Quantity
0.295 g
Type
reactant
Reaction Step Three
Name
Quantity
4 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH:1]1[CH:5]=[C:4]([CH:6]=[O:7])[CH:3]=[N:2]1.[H-].[Na+].Br[CH2:11][CH:12]1[CH2:14][CH2:13]1>CN(C=O)C>[CH:12]1([CH2:11][N:1]2[CH:5]=[C:4]([CH:6]=[O:7])[CH:3]=[N:2]2)[CH2:14][CH2:13]1 |f:1.2|

Inputs

Step One
Name
Quantity
0.2 g
Type
reactant
Smiles
N1N=CC(=C1)C=O
Step Two
Name
Quantity
0.092 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
3 mL
Type
solvent
Smiles
CN(C)C=O
Step Three
Name
Quantity
0.295 g
Type
reactant
Smiles
BrCC1CC1
Name
Quantity
4 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
Stir for 20 min. at 0° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
Stir
CUSTOM
Type
CUSTOM
Details
reaction to ambient temperature for 18 hr
Duration
18 h
CUSTOM
Type
CUSTOM
Details
Quench with aqueous saturated sodium bicarbonate solution
ADDITION
Type
ADDITION
Details
add ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Extract aqueous layer twice with ethyl acetate, dry combined organics (magnesium sulfate)
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrate
CUSTOM
Type
CUSTOM
Details
purify
WASH
Type
WASH
Details
(silica gel chromatography, eluting with 0:100 to 60:40 ethyl acetate:hexanes)
CUSTOM
Type
CUSTOM
Details
to give the title
CUSTOM
Type
CUSTOM
Details
preparation (175 mg, 56%)

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
Smiles
C1(CC1)CN1N=CC(=C1)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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